Elagolix - 834153-87-6

Elagolix

Catalog Number: EVT-267303
CAS Number: 834153-87-6
Molecular Formula: C32H30F5N3O5
Molecular Weight: 631.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elagolix is an organooxygen compound and an organonitrogen compound. It is functionally related to a gamma-amino acid.
Elagolix has been used in trials studying the basic science and treatment of Endometriosis, Folliculogenesis, Uterine Fibroids, Heavy Uterine Bleeding, and Heavy Menstrual Bleeding. As of 24 July 2018, however, the U.S. Food and Drug Administration (FDA) approved AbbVie's elagolix under the brand name Orilissa as the first and only oral gonadotropin-releasing hormone (GnRH) antagonist specifically developed for women with moderate to severe endometriosis pain. It has been determined that endometriosis is one of the most common gynecologic disorders in the United States. In particular, estimates suggest that one in ten women of reproductive age is affected by endometriosis and experience debilitating pain symptoms. Moreover, women who are affected by this condition can suffer for up to six to ten years and visit multiple physicians before receiving a proper diagnosis. Subsequently, as Orilissa (elagolix) was approved by the FDA under priority review, this expedited new approval gives healthcare professionals another valuable option for treating the potentially unmet needs of women who are affected by endometriosis, depending on their specific type and severity of endometriosis pain.
Elagolix is a Gonadotropin Releasing Hormone Receptor Antagonist. The mechanism of action of elagolix is as a Gonadotropin Releasing Hormone Receptor Antagonist, and Cytochrome P450 3A Inducer, and Cytochrome P450 2C19 Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of elagolix is by means of Decreased GnRH Secretion.
Elagolix is an oral, nonsteroidal gonadotropin releasing hormone (GnRH) antagonist that decreases estrogen production and is used to treat painful forms of endometriosis in women. Elagolix therapy is associated with a low rate of serum enzyme elevations during therapy and has yet to be linked to instances of clinically apparent liver injury.
Elagolix is an orally bioavailable, second-generation, non-peptide based, small molecule compound and selective gonadotropin-releasing hormone (GnRH; LHRH) receptor antagonist, with potential hormone production inhibitory activity. Upon oral administration, elagolix competes with GnRH for receptor binding and inhibits GnRH receptor signaling in the anterior pituitary gland. This inhibits the secretion of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. In women, inhibition of FSH and LH prevents the production of estrogen by the ovaries. Inhibition of GnRH signaling may treat or prevent symptoms of sex hormone-dependent disease states.
See also: Elagolix Sodium (active moiety of).
Source and Classification

Elagolix is derived from modifications of natural gonadotropin-releasing hormone (GnRH) analogs. It belongs to the class of non-peptide GnRH receptor antagonists, which are designed to inhibit the action of endogenous GnRH, thus reducing sex hormone production . This mechanism makes it particularly effective in treating hormone-dependent conditions.

Synthesis Analysis

The synthesis of elagolix involves several steps, utilizing various organic reactions to achieve high yields and purity. The process typically starts with commercially available precursors and involves multiple reaction stages:

  1. Initial Reaction: The synthesis begins with the reaction of a uracil derivative with organolithium reagents in an organic solvent, such as tetrahydrofuran or dimethylformamide, at temperatures ranging from -60 °C to 80 °C. The use of amine additives like diisopropylamine enhances the reaction efficiency .
  2. Formation of Key Intermediates: Subsequent steps involve reacting intermediates with alkoxy amines or hydroxylamine hydrochloride at temperatures between 10 °C and 50 °C in the presence of bases such as sodium bicarbonate .
  3. Final Steps: The final compound is obtained through a series of reactions that include deprotection steps and coupling reactions, often requiring careful chromatographic purification to remove by-products .
Molecular Structure Analysis

Elagolix features a complex molecular structure characterized by a pyrimidine core with several functional groups that confer its pharmacological properties. The compound contains:

  • Chiral Center: Elagolix has one chiral center, which results in two atropisomeric forms that may exhibit different biological activities .
  • Functional Groups: The presence of fluorine atoms and methoxy groups enhances its binding affinity to the GnRH receptor .

Nuclear magnetic resonance spectroscopy has been employed to elucidate the stereochemical profile and confirm the structural integrity of elagolix and its intermediates .

Chemical Reactions Analysis

Elagolix undergoes various chemical reactions during its synthesis:

  • Nucleophilic Substitution: Key steps involve nucleophilic substitutions where alkyl groups are introduced into the molecular framework.
  • Deprotection Reactions: Protecting groups are removed under acidic or basic conditions to yield the final active pharmaceutical ingredient.
  • Coupling Reactions: Suzuki cross-coupling reactions may also be employed to form carbon-carbon bonds essential for building the complex structure .

These reactions require precise control over conditions such as temperature, solvent choice, and reagent concentrations to optimize yields.

Mechanism of Action

Elagolix functions as a competitive antagonist at the GnRH receptor sites in the pituitary gland. By binding to these receptors, elagolix inhibits the release of luteinizing hormone and follicle-stimulating hormone, leading to decreased ovarian estrogen production. This reduction in estrogen levels alleviates symptoms associated with endometriosis and uterine fibroids by lowering hormonal stimulation of these tissues .

Pharmacodynamics

The pharmacological effects include:

  • Reduced pain associated with endometriosis.
  • Decreased menstrual bleeding due to lower estrogen levels.

The drug's efficacy is influenced by its ability to maintain receptor occupancy over time, which is facilitated by its structural stability and solubility characteristics .

Physical and Chemical Properties Analysis

Elagolix exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a hygroscopic white to light yellow powder.
  • Solubility: Highly soluble across a range of physiological pH values, making it suitable for oral administration.
  • Stability: Studies indicate that elagolix does not exhibit polymorphism, maintaining consistent properties under various storage conditions .

Relevant Data

  • Molecular Weight: Approximately 460.48 g/mol.
  • Melting Point: Not explicitly defined but characterized as amorphous.
Applications

Elagolix is primarily applied in clinical settings for:

  • Endometriosis Management: Reduces pain associated with this condition effectively.
  • Uterine Fibroids Treatment: Alleviates symptoms related to fibroid growth.

Ongoing research explores potential applications in other hormone-dependent disorders due to its mechanism of action against GnRH receptors. The drug's ability to modulate hormonal pathways makes it a candidate for further therapeutic developments in gynecology and endocrinology .

Properties

CAS Number

834153-87-6

Product Name

Elagolix

IUPAC Name

4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid

Molecular Formula

C32H30F5N3O5

Molecular Weight

631.6 g/mol

InChI

InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)/t25-/m0/s1

InChI Key

HEAUOKZIVMZVQL-VWLOTQADSA-N

SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F

Solubility

<1 mg/mL

Synonyms

elagolix
Orilissa
R-(+)-4-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl)-1-phenylethylamino)butyrate

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.